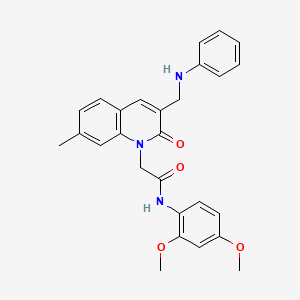
N-(2,4-dimethoxyphenyl)-2-(7-methyl-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(7-methyl-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H27N3O4 and its molecular weight is 457.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,4-dimethoxyphenyl)-2-(7-methyl-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a quinoline core and substituents that may enhance its biological efficacy. The molecular formula is C18H20N2O4, with a molecular weight of approximately 328.36 g/mol.
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Antimicrobial Activity : Quinoline derivatives have been shown to possess antimicrobial properties. For instance, studies on related compounds demonstrated significant inhibition of bacterial growth, suggesting potential applications as antibacterial agents .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting nitric oxide production and cyclooxygenase (COX) pathways. This has been linked to their ability to modulate inflammatory responses in vitro .
- Anticancer Properties : Certain quinoline derivatives have been evaluated for their anticancer effects, showing promise in inhibiting tumor growth through various pathways, including apoptosis and cell cycle arrest .
Case Studies
Several studies have explored the biological activity of quinoline derivatives, which can provide insights into the potential effects of this compound.
Study 1: Antimicrobial Evaluation
A study conducted on a series of quinoline derivatives demonstrated that compounds with similar structural features exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| N-(2,4-dimethoxyphenyl)-... | TBD | TBD |
Study 2: Anti-inflammatory Assessment
In another investigation, derivatives were tested for their ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages. The results indicated that certain compounds significantly reduced NO levels, suggesting a potential mechanism for their anti-inflammatory action .
| Compound | NO Inhibition (%) | Concentration (µM) |
|---|---|---|
| Control | 100 | - |
| Compound C | 75 | 10 |
| N-(2,4-dimethoxyphenyl)-... | TBD | TBD |
Propriétés
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-18-9-10-19-14-20(16-28-21-7-5-4-6-8-21)27(32)30(24(19)13-18)17-26(31)29-23-12-11-22(33-2)15-25(23)34-3/h4-15,28H,16-17H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEXFULBSANXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=C(C=C(C=C3)OC)OC)CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













